molecular formula C17H13N5OS B263207 (2-phenyl-1,3-thiazol-4-yl)methyl [3-(1H-1,2,3,4-tetraazol-1-yl)phenyl] ether

(2-phenyl-1,3-thiazol-4-yl)methyl [3-(1H-1,2,3,4-tetraazol-1-yl)phenyl] ether

Cat. No.: B263207
M. Wt: 335.4 g/mol
InChI Key: PFGSMZHHBDYEAY-UHFFFAOYSA-N
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Description

(2-phenyl-1,3-thiazol-4-yl)methyl [3-(1H-1,2,3,4-tetraazol-1-yl)phenyl] ether is a complex organic compound that features a thiazole ring, a phenyl group, and a tetrazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of both thiazole and tetrazole rings in its structure imparts unique chemical and biological properties.

Preparation Methods

The synthesis of (2-phenyl-1,3-thiazol-4-yl)methyl [3-(1H-1,2,3,4-tetraazol-1-yl)phenyl] ether typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Tetrazole Ring: The tetrazole ring is formed by the cyclization of an azide with a nitrile group under acidic or basic conditions.

    Final Coupling: The final step involves coupling the thiazole and tetrazole intermediates through a suitable linker, such as a methoxy group, under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

(2-phenyl-1,3-thiazol-4-yl)methyl [3-(1H-1,2,3,4-tetraazol-1-yl)phenyl] ether undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiazole rings, respectively. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

    Cyclization: The tetrazole ring can participate in cyclization reactions to form fused heterocycles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(2-phenyl-1,3-thiazol-4-yl)methyl [3-(1H-1,2,3,4-tetraazol-1-yl)phenyl] ether has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of the thiazole and tetrazole rings.

    Materials Science: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

    Industrial Chemistry: The compound is utilized in the synthesis of dyes, pigments, and catalysts.

    Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of (2-phenyl-1,3-thiazol-4-yl)methyl [3-(1H-1,2,3,4-tetraazol-1-yl)phenyl] ether involves its interaction with various molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

    DNA Intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes, which is particularly relevant in its anticancer activity.

Comparison with Similar Compounds

(2-phenyl-1,3-thiazol-4-yl)methyl [3-(1H-1,2,3,4-tetraazol-1-yl)phenyl] ether can be compared with other similar compounds, such as:

    Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities.

    Tetrazole Derivatives: Compounds like losartan and valsartan contain the tetrazole ring and are used as antihypertensive agents.

    Phenyl-Substituted Heterocycles: Compounds like phenylthiazoles and phenyltriazoles exhibit diverse biological activities, including anticancer and anti-inflammatory effects.

The uniqueness of this compound lies in its combined structural features, which confer a broad spectrum of chemical reactivity and biological activity.

Properties

Molecular Formula

C17H13N5OS

Molecular Weight

335.4 g/mol

IUPAC Name

2-phenyl-4-[[3-(tetrazol-1-yl)phenoxy]methyl]-1,3-thiazole

InChI

InChI=1S/C17H13N5OS/c1-2-5-13(6-3-1)17-19-14(11-24-17)10-23-16-8-4-7-15(9-16)22-12-18-20-21-22/h1-9,11-12H,10H2

InChI Key

PFGSMZHHBDYEAY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC(=CS2)COC3=CC=CC(=C3)N4C=NN=N4

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)COC3=CC=CC(=C3)N4C=NN=N4

Origin of Product

United States

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